3-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS Number: 899909-81-0) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and selectivity against cancer cells.
Chemical Structure and Properties
The molecular formula of the compound is C25H24N4O5, with a molecular weight of 460.5 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit tumor cell proliferation. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | IC50 (µM) | Remarks |
---|---|---|
3c | 1.184 ± 0.06 | High cytotoxicity against colorectal cancer cells |
3e | 3.403 ± 0.18 | Notable selectivity over normal cells |
Cabozantinib | 16.350 ± 0.86 | Reference drug for comparison |
The compound 3c exhibited the highest potency, outperforming the reference drug cabozantinib in terms of cytotoxicity against colorectal cancer cells (HCT-116). Additionally, both 3c and 3e showed selective toxicity, with 3c demonstrating a selectivity index (SI) greater than 20 against normal cells (WI38), indicating a promising therapeutic window for further development .
The mechanism through which these compounds exert their effects involves several pathways:
- Cell Cycle Arrest : Treatment with 3c led to significant cell cycle arrest in the G0/G1 phase, while 3e enhanced the population in the G2/M phase compared to cabozantinib .
- Apoptosis Induction : Annexin V-FITC/PI staining assays indicated that both compounds promoted apoptosis in cancer cells, suggesting that they may activate apoptotic pathways leading to programmed cell death .
Safety and Selectivity
In evaluating the safety profile, both compounds were tested against normal human fibroblast cells (WI38). The results indicated that while they exhibited higher cytotoxicity than cabozantinib, their selectivity indices were favorable, suggesting a potential for reduced side effects in clinical applications .
Case Studies
A notable study involved the synthesis and evaluation of various derivatives based on the quinazoline scaffold. These derivatives were assessed for their biological activities across multiple assays:
- Antiproliferative Assays : The synthesized derivatives displayed a range of IC50 values, with several compounds showing superior activity compared to established anticancer agents.
- Selectivity Assessments : The selectivity of these compounds was evaluated through toxicity assays on normal cell lines versus cancerous ones, reinforcing their potential as targeted therapies .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-17-8-10-18(11-9-17)27-23(31)16-29-21-7-3-2-6-20(21)24(32)28(25(29)33)13-12-22(30)26-15-19-5-4-14-34-19/h2-11,14H,12-13,15-16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHPFLDDMUPOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.